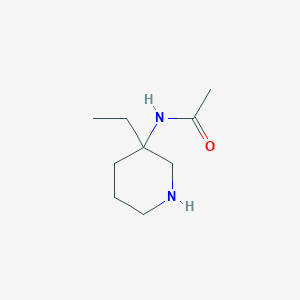

N-(3-Ethylpiperidin-3-yl)acetamide

Description

Contextualization within Amide and Substituted Piperidine (B6355638) Chemistry

The piperidine moiety is a saturated six-membered heterocycle containing a nitrogen atom. Substituted piperidines are a common feature in many natural products and synthetic drugs, owing to their ability to interact with biological targets in a three-dimensional space. mdpi.comnih.gov The specific substitution pattern on the piperidine ring is crucial in determining the compound's physicochemical properties and biological activity.

Significance of 3-Substituted Piperidine Scaffolds in Modern Organic Synthesis

The 3-substituted piperidine scaffold is a particularly valuable motif in organic synthesis and medicinal chemistry. nih.gov The introduction of substituents at the 3-position of the piperidine ring can significantly impact the molecule's basicity, lipophilicity, and conformational preferences. Chiral 3-substituted piperidines, in particular, are sought-after building blocks for the synthesis of enantiomerically pure pharmaceuticals. thieme-connect.com The development of stereoselective synthetic methods to access these scaffolds is an active area of research, with techniques such as catalytic hydrogenation of substituted pyridines and asymmetric cyclization reactions being employed. nih.govwhiterose.ac.uk

Overview of Research Trends Pertaining to N-Acylated Piperidine Derivatives

N-acylation of the piperidine nitrogen is a common strategy to modulate the pharmacological properties of piperidine-containing compounds. nih.gov This modification can influence a molecule's ability to cross cell membranes, its metabolic stability, and its binding affinity for specific biological targets. Research has shown that N-acylated piperidines can act as potent antagonists for various receptors, including the farnesoid X receptor (FXR), which is involved in cholesterol metabolism. nih.govacs.org The nature of the acyl group can be fine-tuned to optimize the desired biological activity.

Furthermore, piperidine and piperazine (B1678402) amide derivatives have been explored as multi-target antipsychotics, demonstrating the versatility of this structural combination. nih.gov The amide linkage in these derivatives plays a crucial role in their interaction with dopamine (B1211576) and serotonin (B10506) receptors.

Current Research Gaps and Future Perspectives in the Academic Chemistry of N-(3-Ethylpiperidin-3-yl)acetamide

A thorough review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. There is a lack of published studies detailing its synthesis, spectroscopic characterization, and evaluation of its potential biological activities.

Future research efforts could be directed towards the following areas:

Development of Synthetic Routes: Establishing efficient and stereoselective methods for the synthesis of this compound would be a primary objective. This could involve the development of novel cyclization strategies or the functionalization of pre-existing piperidine scaffolds.

Structural and Conformational Analysis: Detailed spectroscopic and crystallographic studies would provide valuable insights into the three-dimensional structure and conformational dynamics of the molecule.

Exploration of Biological Activity: Given the prevalence of substituted piperidines in drug discovery, screening this compound and its analogs for various biological activities would be a logical next step. This could include assays for CNS-related targets, enzyme inhibition, or receptor modulation.

The table below summarizes the key properties of the parent compound, N-(piperidin-3-yl)acetamide, as a reference point.

| Property | Value |

| Molecular Formula | C7H14N2O |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | N-(piperidin-3-yl)acetamide |

| CAS Number | 5810-55-9 |

| Synonyms | 3-Acetamidopiperidine |

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N-(3-ethylpiperidin-3-yl)acetamide |

InChI |

InChI=1S/C9H18N2O/c1-3-9(11-8(2)12)5-4-6-10-7-9/h10H,3-7H2,1-2H3,(H,11,12) |

InChI Key |

JLFAWJXCNFEWTC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCNC1)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Ethylpiperidin 3 Yl Acetamide

Strategies for the Construction of the 3-Ethylpiperidine (B83586) Core

The assembly of the 3-ethylpiperidine scaffold is a key step. Synthetic chemists employ various strategies that involve either forming the piperidine (B6355638) ring with the substituents already in place or adding them to a pre-formed ring.

Cyclization Reactions in Piperidine Ring Formation

The formation of the piperidine ring is a fundamental step in the synthesis of numerous heterocyclic compounds. Cyclization reactions, which involve the formation of a ring from a linear molecule, are a primary method for this purpose. These can be classified as either intermolecular, involving two or more separate molecules, or intramolecular, where a single molecule folds to form a ring. nih.gov

Intermolecular strategies for piperidine synthesis involve the reaction of two or more different molecular fragments to build the ring system. These "annulation" reactions, such as [5+1], [4+2], and [3+3] cycloadditions, are powerful methods for constructing six-membered heterocycles. nih.govmdpi.com

One notable intermolecular approach is the [5+1] annulation, which can be achieved through hydrogen-borrowing catalysis. For instance, the reaction between an amino alcohol and a diol, catalyzed by an iridium(III) complex, proceeds through a sequence of oxidation, amination, and imine reduction to form the piperidine ring. nih.gov Another common method involves the condensation of an amine with a dicarbonyl compound or its equivalent, followed by reductive amination. nih.govnih.gov For example, the reaction of a primary amine with a 1,5-dicarbonyl compound, often generated in situ, followed by reduction, yields a piperidine.

Aza-Diels-Alder reactions, a type of [4+2] cycloaddition, represent another key intermolecular strategy. These reactions involve the combination of a diene with an imine to form a tetrahydropyridine (B1245486), which can then be reduced to the corresponding piperidine.

The [3+3] cycloaddition has also gained traction. An example is the regioselective annulation of enones with α-substituted cinnamic acids, which proceeds via a Michael addition followed by decarboxylation and intramolecular cyclization to form the piperidine structure. mdpi.com A piperidine-mediated [3+3] cyclization between 2-amino-4H-chromen-4-ones and 2-benzylidenemalononitriles has also been developed to create functionalized pyridine (B92270) rings fused to a chromenone. acs.org

Table 1: Examples of Intermolecular Cyclization Strategies for Piperidine Synthesis

| Annulation Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| [5+1] | Amino alcohol, Diol | Iridium(III) complex | Substituted Piperidine |

| [4+2] | Diene, Imine | Lewis or Brønsted Acid | Tetrahydropyridine (intermediate) |

| [3+3] | Enone, α-Substituted Cinnamic Acid | Base-catalyzed | Substituted Piperidinone |

This table provides a generalized summary of intermolecular approaches.

Intramolecular cyclization, where a single molecule containing all the necessary atoms cyclizes, is a widely used and effective strategy for piperidine synthesis. nih.gov This approach offers a high degree of control over the resulting structure. The process typically requires the activation of functional groups within the substrate molecule to initiate ring closure. nih.gov

A prominent method is the reductive amination of a δ-amino ketone or aldehyde. The linear substrate undergoes cyclization to a cyclic imine or enamine, which is then reduced in the same pot to yield the piperidine. This strategy was employed in the synthesis of 2,6-disubstituted piperidines from 6-oxoamino acid derivatives. whiterose.ac.uk Similarly, an intramolecular reductive cyclization of a conjugated keto-azide has been used to construct a 2,3,6-trisubstituted piperidine skeleton. nih.gov

Metal-catalyzed cyclizations are also prevalent. Gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is effective for forming various cyclic amines, including piperidines. organic-chemistry.org Palladium-catalyzed intramolecular hydroamination of unactivated alkenes offers a mild route that tolerates acid-sensitive functional groups. organic-chemistry.org Furthermore, copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of both pyrrolidines and piperidines. acs.org

Radical cyclizations provide another avenue. A cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been shown to produce piperidines in good yields. nih.govmdpi.com Additionally, radical cyclization of 1,6-enynes initiated by triethylborane (B153662) can lead to polysubstituted piperidines through a complex radical cascade. mdpi.com

The Prins cyclization and the related carbonyl ene reaction offer a diastereoselective approach to 3,4-disubstituted piperidines. acs.orgnih.gov Depending on the choice of a Lewis acid or Brønsted acid catalyst, the reaction can be directed to favor either trans or cis products, respectively, by switching between thermodynamic and kinetic control. nih.gov

Table 2: Comparison of Catalysts in Carbonyl Ene/Prins Cyclization of N-Allylic Aldehydes

| Catalyst | Temperature | Diastereomeric Ratio (cis:trans) | Product Favored |

|---|---|---|---|

| MeAlCl₂ | Refluxing CHCl₃ | Up to 7:93 | trans (Thermodynamic) |

| Lewis Acids (general) | Low Temperature | Predominantly cis | cis (Kinetic) |

Data synthesized from studies on 3,4-disubstituted piperidines, demonstrating catalyst-dependent stereocontrol. acs.orgnih.gov

Introduction and Functionalization of the Ethyl Group at C-3

Creating the C-3 quaternary center bearing an ethyl group is a critical and often challenging step. This can be accomplished through direct alkylation of a piperidine precursor or via modern cross-coupling reactions.

Direct alkylation at the C-3 position of the piperidine ring is a straightforward concept, though its practical application requires careful control of regioselectivity. One established method involves the formation of a Δ¹-piperideine (an enamine) from piperidine itself. odu.edu This enamine can then be deprotonated with a strong base, such as lithium diisopropylamide (LDA) or a Grignard reagent, to generate the corresponding enamide anion. This anion serves as a nucleophile that can react with an alkyl halide, such as ethyl iodide or ethyl bromide, to introduce the ethyl group at the C-3 position. Subsequent reduction of the resulting 3-ethyl-Δ¹-piperideine yields 3-ethylpiperidine. odu.edu However, this reaction can be prone to low yields and the formation of di-alkylated byproducts. odu.edu

Alternatively, alkylation can be performed on a piperidin-2-one (δ-valerolactam) system. The enolate can be generated using a strong base and then alkylated with an ethyl halide. This approach introduces the ethyl group at C-3 of the lactam ring, which can then be reduced to the corresponding piperidine.

A recent study demonstrated the B(C₆F₅)₃-catalyzed β-C(sp³)–H alkylation of tertiary amines with electron-deficient olefins. acs.org While this method focuses on β-alkylation, it highlights the potential for direct C-H functionalization on the piperidine ring, which could be adapted for ethyl group introduction under specific conditions. acs.org

Modern cross-coupling reactions offer powerful and versatile tools for forming carbon-carbon bonds. While more commonly applied to aromatic heterocycles, these methods are increasingly used for the functionalization of saturated rings like piperidine.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, can be envisioned for this purpose. A typical strategy would involve the synthesis of a 3-halopiperidine or a piperidine-3-triflate derivative. This electrophilic partner could then be coupled with an organometallic reagent containing the ethyl group, such as ethylboronic acid (Suzuki) or diethylzinc (B1219324) (Negishi), in the presence of a suitable palladium catalyst and ligand. whiterose.ac.ukresearchgate.net For example, palladium-catalyzed Suzuki-Miyaura coupling has been successfully used to functionalize pyridine derivatives prior to their hydrogenation to piperidines. nih.gov

Another approach involves the functionalization of a tetrahydropyridine intermediate. For instance, a protected tetrahydropyridine can be subjected to a cross-coupling reaction to install the ethyl group at the C-3 position, followed by reduction of the double bond to afford the final 3-ethylpiperidine core.

Reductive Amination Routes

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. koreascience.kr In the context of N-(3-Ethylpiperidin-3-yl)acetamide synthesis, this strategy would typically be employed to introduce the amine functionality at the C3 position of a suitable piperidine precursor. A plausible pathway commences with an N-protected 3-piperidone, such as N-Boc-3-piperidone. The synthesis would proceed through the formation of a key intermediate, N-Boc-3-ethyl-3-aminopiperidine.

Introduction of the Ethyl Group : The ethyl group can be introduced at the C3 position of the N-protected 3-piperidone via an organometallic addition (e.g., using an ethyl Grignard or organolithium reagent) to form a tertiary alcohol. Subsequent dehydration would yield an enamine or tetrahydropyridine, which can be a substrate for the next step. Alternatively, direct alkylation of an enamine derivative could be explored.

Formation of the C3-Amine : The ketone at C3 can be converted to the amine via several reductive amination protocols. This cascade reaction involves the condensation of the ketone with an ammonia (B1221849) source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. dtu.dk

Various reducing agents can be employed for this transformation, each with specific characteristics. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are widely used due to their mildness and tolerance of various functional groups. koreascience.krresearchgate.net More recently, methods using titanium(IV) isopropoxide and sodium borohydride (B1222165) have also been reported as effective. koreascience.kr

| Reducing System | Key Features | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild reagent, effective under slightly acidic conditions. | koreascience.kr |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Non-toxic, mild, and does not require pH control. | researchgate.net |

| Borohydride Exchange Resin (BER) | Simple work-up, tolerates many functional groups. | koreascience.kr |

| H₂ with Metal Catalyst (e.g., Pd, Pt, Ni) | Widely used in industrial processes, often requires pressure. | dtu.dk |

| Titanium(IV) Isopropoxide / NaBH₄ | Forms a Ti-complex, can require longer reaction times. | koreascience.kr |

Stereoselective Synthesis of the 3-Ethylpiperidine Moiety

Achieving stereocontrol at the C3 position is critical when synthesizing chiral molecules. The piperidine ring is a common scaffold in pharmaceuticals, and its biological activity is often dependent on the specific stereochemistry of its substituents. ajchem-a.com Several asymmetric strategies have been developed to access enantiomerically enriched substituted piperidines.

Chiral Auxiliary-Based Asymmetric Synthesis

A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of a chiral 3-ethylpiperidine core, a chiral auxiliary could be attached to the piperidine nitrogen.

This approach has been successfully used in the synthesis of various piperidine alkaloids. researchgate.net For instance, carbohydrate-derived auxiliaries, such as O-pivaloylated arabinopyranosylamine, can be used to direct nucleophilic additions. researchgate.netresearchgate.net

A general synthetic sequence could be:

Attachment of a chiral auxiliary (e.g., an Evans oxazolidinone or a carbohydrate derivative) to the nitrogen of a piperidine precursor. wikipedia.orgresearchgate.net

Diastereoselective introduction of the ethyl group at the C3 position. This could be achieved by alkylating the enolate derived from an N-auxiliary-substituted 3-piperidone.

Removal of the chiral auxiliary to yield the enantiomerically enriched 3-ethylpiperidine derivative.

The steric and electronic properties of the auxiliary guide the incoming electrophile or nucleophile to a specific face of the molecule, thereby controlling the absolute configuration of the newly formed stereocenter. researchgate.net

Asymmetric Catalysis Approaches (e.g., hydrogenation, hydroamination)

Asymmetric catalysis offers a highly efficient route to chiral molecules, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. youtube.comyoutube.com

Asymmetric Hydrogenation: One prominent strategy involves the asymmetric hydrogenation of a prochiral tetrahydropyridine intermediate. For example, a 3-ethyl-1,2,5,6-tetrahydropyridine derivative could be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or iridium) with a chiral phosphine (B1218219) ligand. The catalyst creates a chiral environment that favors the addition of hydrogen from one face of the double bond, leading to the desired enantiomer of 3-ethylpiperidine. This strategy has been reviewed for the synthesis of various chiral amines. sci-hub.st

Asymmetric Reductive Heck Reaction: A modern approach involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov This method can couple boronic acids with a dihydropyridine (B1217469) derivative to furnish 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidine. nih.gov

Asymmetric Reductive Amination: Direct asymmetric reductive amination of a suitable ketone precursor using a chiral catalyst is another powerful method. This can involve transfer hydrogenation from a hydrogen donor in the presence of a chiral catalyst or direct hydrogenation under a hydrogen atmosphere. google.com

| Catalytic Approach | Catalyst/Ligand Example | Key Feature | Reference |

| Asymmetric Hydrogenation | [Rh(COD)L]BF₄ (L=chiral phosphine) | High enantioselectivity for reduction of C=C or C=N bonds. | sci-hub.st |

| Asymmetric Reductive Heck | Rh-catalyzed with chiral diene ligand | Forms 3-substituted piperidine precursors from boronic acids. | nih.gov |

| CBS Reduction | Corey-Bakshi-Shibata catalyst | Asymmetric reduction of ketones to alcohols, a precursor step. | nih.gov |

| Organocatalysis | Chiral phosphoric acids, Proline derivatives | Metal-free catalysis for imine reduction. | youtube.comyoutube.com |

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, carbohydrates, or terpenes as starting materials. nih.gov This approach incorporates pre-existing stereocenters from the starting material into the final target molecule.

L-glutamic acid is a versatile starting material for the synthesis of substituted piperidines. niscpr.res.in A multi-step route starting from L-glutamic acid could be adapted to form the chiral 3-ethyl-3-aminopiperidine scaffold. A potential sequence might involve:

Reduction of both carboxylic acid groups of glutamic acid to form a diol.

Conversion of the diols to leaving groups (e.g., ditosylates).

Cyclization with a suitable nitrogen source to form the piperidine ring.

Functional group manipulations to introduce the ethyl group and the amine at the C3 position, leveraging the inherent chirality of the starting material.

This strategy ensures the final product's absolute stereochemistry is derived directly from the natural starting material. niscpr.res.in

Formation of the Acetamide (B32628) Moiety

The final step in the synthesis of this compound is the formation of the amide bond between the 3-amino group of the piperidine core and an acetyl group. wikipedia.org

Amide Bond Formation Reactions

Amide bond formation is one of the most fundamental reactions in organic chemistry. numberanalytics.com For the target molecule, this involves the acylation of the primary amine of 3-amino-3-ethylpiperidine.

Acylation with Acyl Halides or Anhydrides: A straightforward and common method is to react the amine with acetyl chloride or acetic anhydride. masterorganicchemistry.comacs.org This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl or acetic acid byproduct. The reaction is generally fast and high-yielding.

Coupling Reagent-Mediated Amidation: Another widely used approach involves coupling the amine directly with acetic acid using a dehydrating agent or coupling reagent. numberanalytics.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. numberanalytics.com This method is particularly useful for sensitive substrates as it proceeds under mild conditions. masterorganicchemistry.com

| Method | Reagent(s) | Conditions | Reference |

| Acyl Chloride | Acetyl chloride, Base (e.g., Et₃N) | Typically at 0 °C to room temperature. | masterorganicchemistry.comacs.org |

| Acetic Anhydride | Acetic anhydride, optional base | Room temperature or gentle heating. | masterorganicchemistry.com |

| Carbodiimide Coupling | Acetic acid, DCC or EDC, optional HOBt | Mild, neutral conditions. | numberanalytics.commasterorganicchemistry.com |

| AlMe₃-mediated | Acetic acid ester, DABAL-Me₃ | Can couple esters directly with amines. | researchgate.net |

Acylation of Piperidine Nitrogen

The formation of the target compound, this compound, involves the acylation of the primary amino group at the 3-position of the piperidine ring, not the secondary amine within the ring itself. This selective N-acylation is a common transformation. nih.govacs.org The most direct methods involve reacting the precursor, 3-amino-3-ethylpiperidine, with an acetylating agent.

Common acetylating agents for this transformation include:

Acetyl Chloride : This is a highly reactive and inexpensive acetylating agent. ias.ac.in The reaction is typically performed in an aprotic solvent in the presence of a base (like a tertiary amine or pyridine) to neutralize the hydrochloric acid byproduct. fishersci.co.uk

Acetic Anhydride : A moderately reactive and common alternative to acetyl chloride. fishersci.co.uk The reaction also requires a base to drive the equilibrium towards the product. fishersci.co.uk

The general strategy involves the conversion of a carboxylic acid (acetic acid) into a more electrophilic, activated form that readily reacts with the primary amine of the piperidine derivative. fishersci.co.ukhepatochem.com

Coupling Reagents and Conditions for Acetamide Linkage

Instead of using highly reactive acylating agents like acetyl chloride, the amide bond can be formed directly from acetic acid and 3-amino-3-ethylpiperidine using coupling reagents. This approach is prevalent in medicinal chemistry and peptide synthesis due to its mild conditions and broad functional group tolerance. nih.gov These reagents activate the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, which is then attacked by the amine. fishersci.co.ukhepatochem.com

A variety of coupling reagents are available, each with specific applications and conditions. nih.govacs.orgacs.org Key classes include carbodiimides, phosphonium (B103445) salts, and aminium salts. hepatochem.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to improve efficiency and suppress side reactions like racemization. hepatochem.comnih.gov

Table 1: Common Coupling Reagents for Acetamide Synthesis

| Reagent Class | Example Reagent | Name | Typical Conditions & Solvents |

|---|---|---|---|

| Carbodiimides | EDC (or EDAC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Often used with HOBt; Solvents: CH₂Cl₂, CH₃CN, DMF. fishersci.co.uknih.govucl.ac.uk |

| DCC | Dicyclohexylcarbodiimide | Forms a urea (B33335) byproduct that precipitates; Solvents: Apolar solvents like CH₂Cl₂. fishersci.co.ukhepatochem.com | |

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Requires a non-nucleophilic base (e.g., DIPEA, TEA); Solvents: DMF, CH₂Cl₂. fishersci.co.uk |

| Aminium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Highly efficient, requires a base (e.g., DIPEA); Solvents: DMF. fishersci.co.uknih.govucl.ac.uk |

| Other | T3P | n-Propylphosphonic acid anhydride | High-yielding, byproducts are water-soluble; Solvents: EtOAc, THF. ucl.ac.uk |

Optimization of Reaction Conditions and Reagents for High Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of solvent is critical, with acetonitrile (B52724), dichloromethane (B109758) (CH₂Cl₂), and dimethylformamide (DMF) being commonly used for amide coupling reactions. nih.govucl.ac.uknih.gov

The stoichiometry of the reagents also plays a crucial role. For instance, in a coupling reaction using EDC and HOBt, an excess of the coupling agents and the amine relative to the carboxylic acid may be employed to drive the reaction to completion. nih.gov The choice and amount of base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are essential for neutralizing acids formed during the reaction and maintaining a nucleophilic state for the amine. ias.ac.in Temperature and reaction time are also key variables that need to be fine-tuned to maximize product formation while minimizing byproduct generation. nih.gov

Table 2: Key Parameters for Optimization of Amide Coupling Reactions

| Parameter | Considerations | Example from Literature |

|---|---|---|

| Solvent | Solubility of reactants, boiling point, and potential participation in side reactions. | In a study on piperazinyl amide synthesis, acetonitrile was found to be the optimal solvent for an EDC/HOBt coupling reaction. nih.gov |

| Coupling Reagent | Reactivity, cost, and ease of byproduct removal. | HATU is highly effective but more expensive, while EDC is a more common and cost-effective choice for large-scale synthesis. nih.govucl.ac.uk |

| Base | pKa, steric hindrance, and nucleophilicity. | DIPEA is often preferred over TEA as it is less nucleophilic, reducing potential side reactions. nih.gov |

| Stoichiometry | The molar ratio of acid, amine, coupling reagent, and base. | Using 1.2 to 1.5 equivalents of the amine and coupling reagents relative to the acid can improve yields. nih.gov |

| Temperature | Balancing reaction rate with the stability of reagents and intermediates. | Reactions are often started at 0 °C and allowed to warm to room temperature. fishersci.co.uk |

Multicomponent Reaction Strategies for this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules like substituted piperidines. scispace.comresearchgate.net An MCR could potentially construct the core 3-ethyl-3-aminopiperidine ring system, which could then be acetylated in a subsequent step.

A plausible MCR approach for a substituted piperidine involves the condensation of an aldehyde, an amine, and a β-ketoester. scispace.comresearchgate.netgrowingscience.com While a direct MCR to yield this compound is not explicitly reported, a hypothetical strategy could be envisioned. For example, a reaction between an appropriate aldehyde, an ammonia source, and an ethyl-substituted β-ketoester could be investigated to form the piperidine scaffold. scispace.com Such strategies are noted for their operational simplicity, shorter reaction times, and high atom economy. scispace.com

Green Chemistry and Sustainable Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry, such as catalysis and the use of non-hazardous solvents, are highly applicable to the synthesis of this compound. numberanalytics.com

Catalytic Synthesis Routes

Catalytic methods for amide bond formation are a cornerstone of green chemistry, as they avoid the use of stoichiometric coupling agents that generate significant waste. ucl.ac.ukbohrium.com

Transition Metal Catalysis : Various transition metals can catalyze the direct amidation of carboxylic acids or esters. numberanalytics.combohrium.com For example, iron(III) chloride has been used as a catalyst for the direct amidation of esters under solvent-free conditions. mdpi.com Ruthenium and palladium complexes have also been developed for similar transformations. numberanalytics.combohrium.com

Organocatalysis : Small organic molecules can also catalyze amide bond formation. numberanalytics.com Boric acid, for instance, has been used as a simple, cheap, and environmentally friendly catalyst for the synthesis of amides from carboxylic acids and urea under solvent-free conditions. semanticscholar.orgresearchgate.net

Biocatalysis : Enzymes like lipases and amidases offer a highly selective and green route to amides, operating under mild aqueous conditions. numberanalytics.com Enzyme cascades have been successfully employed for the synthesis of related protected 3-aminopiperidine derivatives. rsc.org

Solvent-Free or Environmentally Benign Media Synthesis

Eliminating or replacing hazardous organic solvents is another key goal of green chemistry.

Solvent-Free Synthesis : Amide bond formation can often be achieved under solvent-free conditions, for example, by heating a mixture of a carboxylic acid and an amine with a catalyst. mdpi.comsemanticscholar.orgnih.gov Mechanochemical approaches, involving grinding or milling reactants together, also provide a solvent-free route to amides. digitellinc.com

Aqueous Media : While challenging due to the competing hydrolysis of activated intermediates, amide synthesis in water or brine has been successfully demonstrated. ias.ac.in Using water as a solvent eliminates the need for volatile organic compounds. scispace.com One-pot MCRs for synthesizing substituted piperidines have been effectively carried out in water, sometimes catalyzed by surfactants like sodium lauryl sulfate (B86663) (SLS). scispace.com

Chemical Reactivity and Mechanistic Studies of N 3 Ethylpiperidin 3 Yl Acetamide

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring of N-(3-Ethylpiperidin-3-yl)acetamide is a key site for various chemical transformations, including alkylation and acylation reactions.

Alkylation and Acylation Reactions at N-1

The lone pair of electrons on the piperidine nitrogen (N-1) makes it nucleophilic and susceptible to reactions with electrophiles.

Alkylation: N-alkylation of piperidine rings is a well-established transformation. wikipedia.org For this compound, this reaction would introduce a substituent at the N-1 position. The reaction typically proceeds via an SN2 mechanism with an alkyl halide. The choice of the alkylating agent, base, and solvent can influence the reaction's efficiency. In related systems, such as the alkylation of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, various alkyl halides have been successfully employed to introduce substituents at the piperidine nitrogen. nih.gov

Acylation: The piperidine nitrogen can also undergo acylation when treated with acylating agents like acid chlorides or anhydrides. This reaction, similar to alkylation, proceeds through nucleophilic acyl substitution. For instance, the acylation of 3-aminopyridine (B143674) to form N-acetyl-3-aminopyridine is a known process. google.com While this acylates an exocyclic amine, the principle applies to the cyclic secondary amine of the piperidine ring. The resulting N-acyl derivative would feature an imide-like structure at the N-1 position.

| Transformation | Reagents and Conditions | Substrate Example | Product Example | Yield (%) | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, CH3CN) | 3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione | 1-Alkyl-3-ethyl-3-(4-pyridyl)piperidine-2,6-dione | Variable | nih.gov |

| N-Acylation | Acid chloride or Anhydride, Base (e.g., Et3N, Pyridine), Solvent (e.g., CH2Cl2, THF) | Piperidine | N-Acetylpiperidine | High | General Knowledge |

Functional Group Interconversions Involving the Piperidine Nitrogen

Beyond simple alkylation and acylation, the piperidine nitrogen can participate in other functional group interconversions. For example, it can be involved in the formation of N-nitroso compounds upon treatment with nitrous acid. The synthesis of N-(1-nitrosopiperidin-3-yl)acetamide, an analog, suggests this possibility. It can also be involved in reactions like the Buchwald-Hartwig amination if the nitrogen is part of a leaving group on an aromatic ring, though this is less relevant to the saturated piperidine system itself.

Transformations of the Amide Functional Group

The acetamide (B32628) moiety in this compound presents another site for chemical reactions, primarily hydrolysis and reduction.

Hydrolysis Pathways of the Acetamide Moiety

The amide bond can be cleaved under either acidic or basic conditions to yield 3-amino-3-ethylpiperidine and acetic acid.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. A subsequent series of proton transfers and elimination of the amine leads to the carboxylic acid and the protonated amine.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then collapses, expelling the amide anion, which is subsequently protonated by the solvent or upon workup. The hydrolysis of acetamide itself has been studied on various catalysts, indicating the general susceptibility of the amide bond to cleavage. researchgate.net

Reduction and Rearrangement Reactions of the Amide

The amide group can be reduced to an amine. Typically, strong reducing agents like lithium aluminum hydride (LiAlH4) are required for this transformation. The reduction of (R)-3-aminopiperidin-2-one hydrochloride with LiAlH4 to produce (R)-3-aminopiperidine demonstrates the feasibility of reducing a cyclic amide (lactam), a reaction analogous to the reduction of the exocyclic acetamide in the target molecule. google.com This reaction would convert the acetamide group into an ethylamino group, resulting in N-ethyl-3-ethyl-3-aminopiperidine.

One-pot procedures for the conversion of halogenated amides to piperidines have been developed, which involve amide activation followed by reduction and intramolecular cyclization. mdpi.comnih.gov While not directly applicable to the intermolecular reduction of this compound, these methods highlight the reactivity of the amide functional group towards reduction.

Rearrangement reactions of simple amides, such as the Hofmann rearrangement, are generally not applicable here as they require an unsubstituted amide.

| Transformation | Reagents and Conditions | Expected Product | Reference (Analogous Reactions) |

| Acidic Hydrolysis | H3O+, heat | 3-Amino-3-ethylpiperidine hydrochloride and Acetic Acid | General Knowledge |

| Basic Hydrolysis | NaOH or KOH (aq), heat | 3-Amino-3-ethylpiperidine and Acetate salt | researchgate.net |

| Reduction | 1. LiAlH4, THF; 2. H2O | N-Ethyl-3-ethyl-3-aminopiperidine | google.com |

Elucidation of Reaction Mechanisms

Identification of Reaction Intermediates:No mechanistic studies have been published that identify any reaction intermediates for this compound.

Consequently, the creation of data tables and a detailed discussion of research findings as requested is not feasible. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy. Further research would be required to be published on this compound before a comprehensive article on its chemical reactivity and mechanistic studies can be written.

Lack of Publicly Available Research Data Precludes In-Depth Analysis of this compound's Chemical Reactivity and Mechanistic Studies

The inquiry, which aimed to construct a detailed scientific article, was structured to focus on the kinetic studies and reaction rate determination, as well as the transition state analysis of this compound. However, the search yielded no experimental or computational data related to these specific areas of its chemical behavior.

While general information exists for structurally related compounds such as acetamide-sulfonamide scaffolds, N-(piperidin-3-yl)acetamide, and other piperidine derivatives, this information is not directly applicable to this compound. The presence of the ethyl group at the 3-position of the piperidine ring is expected to introduce specific steric and electronic effects that would significantly influence its reactivity, reaction rates, and the energetic landscape of its transition states. Extrapolating from related but distinct molecules would be speculative and would not meet the required standards of scientific accuracy for the requested article.

Consequently, without any available primary or secondary research data, it is not possible to provide a detailed and authoritative discussion on the kinetic studies and reaction rate determination or the transition state analysis for this compound. The creation of data tables and in-depth research findings as requested is therefore unachievable at this time due to the absence of foundational research on this specific compound in the public domain.

Further research, including de novo synthesis and comprehensive chemical analysis, would be required to generate the necessary data to fulfill the scope of the proposed article.

Theoretical and Computational Chemistry of N 3 Ethylpiperidin 3 Yl Acetamide

Conformational Analysis of the Piperidine (B6355638) Ring and Substituents

The conformational landscape of N-(3-Ethylpiperidin-3-yl)acetamide is primarily dictated by the puckering of the piperidine ring and the orientation of its substituents. These factors collectively determine the molecule's three-dimensional shape and, consequently, its interactions with other molecules.

Ring Puckering and Preferred Conformations (e.g., Chair, Boat)

The piperidine ring, a saturated heterocycle, typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of substituents can influence the stability of different puckered forms. For this compound, the ethyl and acetamido groups at the C3 position are critical in determining the preferred conformation.

Computational studies, often employing methods like Density Functional Theory (DFT), are used to predict the most stable conformations. The chair form is generally the most stable, but boat and twist-boat conformations can exist as transition states or in higher energy states. The specific orientation of the substituents (axial or equatorial) in the chair conformation further defines the conformational isomers. Variable-temperature NMR spectroscopy can be used to experimentally study these dynamic conformational changes, such as chair-to-boat transitions.

Energetics of Conformational Isomers and Rotational Barriers

The relative energies of different conformational isomers and the barriers to their interconversion are key aspects of the molecule's dynamics. The energy differences between chair conformations with axial versus equatorial substituents can be significant. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance.

In this compound, the ethyl and acetamido groups introduce steric bulk. The rotational barrier around the C-N amide bond is a significant factor, leading to the possible existence of cis and trans rotamers. researchgate.netscielo.br The energy difference between these rotamers is typically in the range of 0.5 to 4.0 kcal/mol, with a relatively high interconversion barrier of 15-23 kcal/mol. scielo.br Theoretical calculations can quantify these rotational barriers and the energy differences between various stable conformers. ugm.ac.id

Intermolecular Interactions and Hydrogen Bonding Networks

This compound possesses both hydrogen bond donors (the N-H of the piperidine ring and the N-H of the acetamido group) and hydrogen bond acceptors (the carbonyl oxygen of the acetamido group and the nitrogen of the piperidine ring). youtube.com These features allow for the formation of various intermolecular hydrogen bonds, which play a crucial role in the solid-state packing and solution-phase aggregation of the molecule.

The formation of intramolecular hydrogen bonds is also possible, which can influence the conformational preferences of the molecule. cambridgemedchemconsulting.com For instance, a hydrogen bond between the piperidine nitrogen and the acetamido N-H could stabilize certain conformations. The strength and geometry of these hydrogen bonds can be investigated using computational methods and are critical for understanding the molecule's interactions in biological systems. nih.govrsc.org

Electronic Structure and Bonding Analysis

The electronic structure of this compound governs its reactivity and chemical properties. Techniques such as Frontier Molecular Orbital (FMO) theory and analysis of the electrostatic potential surface provide a detailed picture of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) Theory Applications

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. wikipedia.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO is likely to be localized on the nitrogen atoms and the oxygen atom of the carbonyl group, which are the regions with higher electron density. The LUMO, conversely, would be distributed over the electrophilic centers of the molecule. The specific energies and distributions of these orbitals can be calculated using quantum chemical methods. researchgate.netresearchgate.net

Charge Distribution and Electrostatic Potential Surfaces

The charge distribution within this compound reveals the polar nature of the molecule. The nitrogen and oxygen atoms are expected to carry partial negative charges, while the hydrogen atoms attached to them and the carbonyl carbon will have partial positive charges. This charge distribution can be quantified using methods like Mulliken population analysis. researchgate.net

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution and is useful for identifying sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the carbonyl oxygen and the nitrogen atoms. Regions of positive potential (blue) indicate electron-deficient areas that are prone to nucleophilic attack.

Analysis of Aromaticity/Non-Aromaticity Contributions

The piperidine ring, a core component of this compound, is a saturated heterocyclic amine and is unequivocally non-aromatic. wikipedia.org Unlike aromatic rings such as benzene (B151609) or pyridine (B92270), the piperidine ring does not possess a delocalized π-electron system. wikipedia.orglibretexts.org Its six-membered ring contains five methylene (B1212753) bridges (–CH2–) and one amine bridge (–NH–), with all ring atoms being sp³-hybridized. wikipedia.org

The non-aromatic nature of the piperidine ring stems from the absence of a continuous cycle of p-orbitals and the lack of 4n+2 π-electrons (Hückel's rule) required for aromaticity. The lone pair of electrons on the nitrogen atom resides in an sp³-hybridized orbital and does not participate in any π-conjugation within the ring. jove.com This localization of electrons means that the piperidine ring does not exhibit the characteristic magnetic and electronic properties of aromatic compounds, such as the ability to sustain a ring current. Consequently, computational analyses like Nucleus-Independent Chemical Shift (NICS) would yield values indicative of a non-aromatic system. The chemical reactivity of the piperidine moiety is therefore typical of a secondary amine and an alkane, rather than an aromatic compound. wikipedia.org

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular properties of organic compounds with a good balance between accuracy and computational cost. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), would be used to determine its most stable three-dimensional structure (geometry optimization). researchgate.net

These calculations would identify the preferred conformation of the piperidine ring (chair, boat, or twist-boat) and the orientation of the ethyl and acetamide (B32628) substituents. The chair conformation is generally the most stable for piperidine rings. wikipedia.org The position of the substituents (axial or equatorial) would also be determined, with the bulkier ethyl and acetamide groups likely favoring equatorial positions to minimize steric hindrance.

Furthermore, DFT calculations would provide key energetic information, including the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Unit |

| Total Electronic Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Note: The values in this table are illustrative examples of what would be obtained from DFT calculations and are not based on published experimental or computational data for this specific molecule.

For even higher accuracy in property prediction, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide more precise calculations of electron correlation effects.

These high-level calculations would be particularly useful for refining the energetic properties and for accurately predicting spectroscopic parameters, such as vibrational frequencies, which can be compared with experimental infrared (IR) spectra. Due to their higher computational expense, these methods are often used for single-point energy calculations on geometries previously optimized using DFT.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier. researchgate.net

For this compound, such calculations could be used to study various potential reactions, such as N-alkylation, N-acylation, or reactions involving the amide group. DFT methods are commonly used to locate transition states and calculate these energy barriers, providing insight into the feasibility and kinetics of a given chemical transformation.

Table 2: Illustrative Calculated Energy Barriers for a Hypothetical Reaction

| Reaction | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| N-Methylation | B3LYP | 6-311+G(d,p) | Value |

| Amide Hydrolysis | M06-2X | 6-311+G(d,p) | Value |

Note: This table presents a hypothetical scenario to illustrate the type of data generated from reaction pathway calculations.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time, including its conformational flexibility and interactions with its environment. nih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can provide a more realistic understanding of its behavior in solution.

These simulations can reveal the influence of the solvent on the conformational equilibrium of the piperidine ring and its substituents. For instance, the relative stability of axial versus equatorial conformers can be influenced by solvent polarity. MD simulations are also valuable for studying the dynamics of intermolecular interactions, such as hydrogen bonding between the amide group or the piperidine nitrogen and solvent molecules. nih.gov This information is crucial for understanding the molecule's solubility and how it might interact with biological targets.

Advanced Analytical Methodologies for N 3 Ethylpiperidin 3 Yl Acetamide

High-Resolution Spectroscopic Techniques for Structural and Dynamic Elucidation

High-resolution spectroscopic methods are indispensable for unambiguously determining the molecular structure, connectivity, and conformational dynamics of N-(3-Ethylpiperidin-3-yl)acetamide in solution.

Multidimensional NMR Spectroscopy

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone in the structural analysis of this compound, providing detailed insights into its atomic connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This 2D NMR technique would be used to identify proton-proton (¹H-¹H) spin-spin couplings within the molecule. For instance, it would reveal the correlations between the protons of the ethyl group and the adjacent protons on the piperidine (B6355638) ring, as well as the couplings between the protons within the piperidine ring itself.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the unambiguous assignment of the ¹H and ¹³C chemical shifts for each CH, CH₂, and CH₃ group in this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are crucial for determining the through-space proximity of protons, which is vital for conformational analysis. For this compound, NOESY or ROESY spectra would reveal the spatial relationships between the ethyl group, the acetamide (B32628) moiety, and the piperidine ring protons. This information would be instrumental in determining the preferred chair conformation of the piperidine ring and the orientation of the substituents.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Acetamide CH₃ | 1.98 | 24.5 |

| Acetamide C=O | - | 170.2 |

| Ethyl CH₂ | 1.75 | 30.1 |

| Ethyl CH₃ | 0.88 | 8.2 |

| Piperidine C2 (axial) | 2.90 | 48.5 |

| Piperidine C2 (equatorial) | 3.10 | 48.5 |

| Piperidine C4 (axial) | 1.60 | 35.8 |

| Piperidine C4 (equatorial) | 1.80 | 35.8 |

| Piperidine C5 (axial) | 1.55 | 25.9 |

| Piperidine C5 (equatorial) | 1.75 | 25.9 |

| Piperidine C6 (axial) | 2.85 | 46.7 |

| Piperidine C6 (equatorial) | 3.05 | 46.7 |

| Piperidine C3 | - | 58.3 |

| Piperidine NH | 7.50 | - |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy would be employed to identify the functional groups present in this compound and to probe intermolecular interactions such as hydrogen bonding.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O groups of the amide functionality, as well as C-H stretching and bending vibrations for the ethyl and piperidine moieties. The position and shape of the N-H and C=O bands could provide information on the extent of hydrogen bonding in the solid state or in solution.

Hypothetical Vibrational Spectroscopy Data for this compound:

| Functional Group | Vibrational Mode | Hypothetical FT-IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3350 - 3250 | 3350 - 3250 |

| C-H (sp³) | Stretching | 3000 - 2850 | 3000 - 2850 |

| C=O (Amide I) | Stretching | 1680 - 1630 | 1680 - 1630 |

| N-H (Amide II) | Bending | 1570 - 1515 | - |

| C-N | Stretching | 1400 - 1200 | 1400 - 1200 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination

Given that this compound is a chiral molecule (due to the stereocenter at the C3 position of the piperidine ring), chiroptical spectroscopy would be essential for determining its absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by the molecule. The experimental ECD spectrum, when compared with a theoretically calculated spectrum for a known configuration (e.g., (R) or (S)), can be used to assign the absolute stereochemistry of the compound.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. It provides detailed stereochemical information based on the vibrational transitions of the molecule. A comparison of the experimental VCD spectrum with quantum chemical predictions for the (R) and (S) enantiomers would allow for the unambiguous determination of the absolute configuration.

High-Resolution Mass Spectrometry for Precise Elemental Composition and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the precise elemental composition of this compound and to investigate its fragmentation behavior.

Precise Mass Measurement: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula (C₉H₁₈N₂O for this compound) by distinguishing it from other ions with the same nominal mass.

Fragmentation Analysis: By employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecular ion can be studied. The observed fragment ions would provide valuable structural information, confirming the connectivity of the ethyl, piperidine, and acetamide moieties.

Hypothetical HRMS Fragmentation Data for this compound:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 171.1497 (M+H)⁺ | Protonated molecular ion |

| 128.1235 | Loss of acetamide group (CH₃CONH₂) |

| 98.1126 | Cleavage of the ethyl and acetamide groups |

| 84.0813 | Piperidine ring fragment |

| 43.0184 | Acetyl cation (CH₃CO⁺) |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the solid-state conformation of the piperidine ring and the orientation of the substituents. Furthermore, it would provide detailed insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.

Co-crystallization Strategies for Structural Insights

The definitive confirmation of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction. However, obtaining single crystals of sufficient quality directly from a target compound can be challenging. Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is a powerful strategy to overcome this hurdle. nih.gov Pharmaceutical co-crystals are typically formed between an active pharmaceutical ingredient (API) and a benign co-former, held together by non-covalent interactions such as hydrogen bonding. nih.gov

For this compound, the presence of both a hydrogen bond donor (the secondary amine in the piperidine ring and the N-H of the amide) and a hydrogen bond acceptor (the carbonyl oxygen of the amide) makes it an excellent candidate for co-crystallization. The goal is to select a co-former that will form robust and predictable intermolecular interactions, leading to a well-ordered crystal lattice. nih.gov

Common methods for preparing co-crystals include:

Solvent Evaporation: This is a widely used and reliable method where the compound and the co-former are dissolved in a common solvent, which is then allowed to evaporate slowly, leading to the formation of co-crystals. nih.gov

Slurry Co-crystallization: In this method, a suspension of the compound and co-former is stirred in a small amount of solvent in which they are sparingly soluble. Over time, the suspended solids can convert to the more stable co-crystal form. nih.gov

Solid-State Grinding: This involves the mechanical grinding of the two solid components together, sometimes with a small amount of a liquid additive (liquid-assisted grinding), to induce co-crystal formation. nih.gov

The selection of a suitable co-former is critical. For this compound, carboxylic acids are excellent candidates as they can form a strong and highly directional hydrogen bond between the acid's carboxylic group and the basic nitrogen of the piperidine ring. In silico screening methods, such as molecular docking, can be employed to predict the likelihood of co-crystal formation by calculating the binding energy between the target molecule and potential co-formers. biorxiv.org

Table 1: Hypothetical Co-former Selection for this compound

| Co-former | Rationale for Selection | Potential Hydrogen Bonding Interaction |

| Benzoic Acid | Simple aromatic carboxylic acid. | Carboxylic acid - piperidine nitrogen (heterosynthon). |

| Succinic Acid | Dicarboxylic acid, capable of forming extended networks. | Carboxylic acid - piperidine nitrogen and potentially amide interactions. |

| L-Proline | An amino acid, contains both a carboxylic acid and a secondary amine. biorxiv.org | Carboxylic acid - piperidine nitrogen; potential for other interactions. |

| Piperine | Known to form co-crystals and enhance permeability. biorxiv.orgresearchgate.net | Potential for various non-covalent interactions. |

By successfully forming a co-crystal, the resulting crystal structure would provide unequivocal proof of the constitution and relative stereochemistry of this compound.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of purity assessment in pharmaceutical analysis. For a chiral compound like this compound, advanced chromatographic techniques are necessary to separate it from potential impurities, including its own stereoisomer.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

This compound possesses a stereogenic center at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different pharmacological activities. Therefore, the ability to separate and quantify the enantiomers is critical.

Chiral chromatography, using either high-performance liquid chromatography (HPLC) or gas chromatography (GC), is the most effective technique for this purpose. yakhak.org This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the separation of chiral amines and their derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often highly effective. yakhak.org The separation can be influenced by the mobile phase composition, with the addition of acidic or basic modifiers often improving peak shape and resolution. researchgate.netnih.gov

A hypothetical chiral HPLC method could be developed to determine the enantiomeric excess (e.e.) of a sample of this compound. The e.e. is a measure of the purity of a chiral sample and is calculated from the areas of the two enantiomer peaks.

Table 2: Hypothetical Chiral HPLC Data for Enantiomeric Purity of this compound

| Enantiomer | Retention Time (min) | Peak Area | % Area |

| (R)-N-(3-Ethylpiperidin-3-yl)acetamide | 8.5 | 985,000 | 98.5 |

| (S)-N-(3-Ethylpiperidin-3-yl)acetamide | 9.2 | 15,000 | 1.5 |

| Enantiomeric Excess (e.e.) | 97.0% |

Calculation: e.e. (%) = |(% Area R) - (% Area S)|

This analysis would be crucial for controlling the stereochemical purity of the final compound.

Comprehensive Two-Dimensional Chromatography for Complex Mixture Analysis and Impurity Profiling

While one-dimensional chromatography is powerful, it can have limitations in resolving all components in a complex sample, where critical impurities may co-elute with the main peak. waters.comwaters.com Comprehensive two-dimensional liquid chromatography (2D-LC) significantly enhances peak capacity and separation power by combining two different chromatographic columns, ideally with orthogonal (different) separation mechanisms. chromatographyonline.com

In a 2D-LC setup, fractions from the first dimension (¹D) separation are automatically transferred to a second dimension (²D) column for further separation. This is particularly useful for pharmaceutical impurity profiling, where impurities must be reported and identified at very low levels (e.g., below 0.05%). sepscience.com

For this compound, a 2D-LC method could be invaluable. For instance, a reversed-phase separation could be used in the first dimension to separate impurities based on polarity. The peak corresponding to the main compound, which might contain co-eluting impurities, could then be "heart-cut" and transferred to a second, chiral column to separate the enantiomeric impurity and any diastereomers. This approach allows for the simultaneous assessment of both achiral and chiral purity in a single analysis. waters.com

Table 3: Potential Impurities of this compound and Hypothetical 2D-LC Separation Strategy

| Potential Impurity | Likely Origin | ¹D Separation (Reversed-Phase) | ²D Separation (Chiral) |

| 3-Amino-3-ethylpiperidine | Starting material or hydrolysis product | Separated based on higher polarity. | N/A |

| Acetic Anhydride/Acid | Reagent or hydrolysis byproduct | Separated based on high polarity. | N/A |

| (S)-N-(3-Ethylpiperidin-3-yl)acetamide | Enantiomeric impurity | Co-elutes with the (R)-enantiomer. | Separated from the (R)-enantiomer. |

| Over-alkylated byproducts | Side reaction | Separated based on lower polarity. | May be separated from the main peak. |

| Oxidized impurities | Degradation | Separated based on altered polarity. | Further separation from main peak. |

This powerful technique ensures that no impurities are masked by the main component peak, providing a comprehensive profile of the sample's purity. sepscience.comselectscience.net

Hyphenated Techniques for Enhanced Characterization (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a powerful spectroscopic detection method, provide an unparalleled level of analytical detail.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly links an HPLC system with an NMR spectrometer. news-medical.net This allows for the acquisition of high-resolution NMR spectra of compounds as they elute from the chromatography column. It is an exceptionally powerful tool for the structural elucidation of unknown impurities or metabolites without the need for time-consuming and often difficult isolation. nih.govnih.gov

In the analysis of this compound, if a new, unknown impurity peak is observed in the chromatogram, an LC-NMR experiment could be performed. The flow from the LC can be temporarily stopped when the impurity peak is in the NMR flow cell, allowing for the acquisition of detailed 1D and 2D NMR spectra (e.g., COSY, HSQC). This data would provide connectivity information to definitively identify the structure of the impurity. numberanalytics.com

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR combines the separation power of gas chromatography with the structural information of infrared spectroscopy. cannabisindustryjournal.com While mass spectrometry (GC-MS) identifies fragments based on their mass-to-charge ratio, GC-IR identifies functional groups based on their characteristic vibrational frequencies. This makes GC-IR particularly useful for distinguishing between isomers that may have very similar mass spectra. cannabisindustryjournal.comnumberanalytics.com

For this compound, various structural isomers could exist (e.g., N-(1-Ethylpiperidin-3-yl)acetamide or N-Ethyl-N-(piperidin-3-yl)acetamide). While these might be separable by GC, their mass spectra could be very similar. GC-IR, however, would provide distinct infrared spectra. For example, the N-H stretch of the secondary amide in the target compound would differ significantly from the spectrum of a tertiary amide isomer, allowing for unambiguous identification. numberanalytics.comalwsci.com

Non Biological Applications and Methodological Contributions of N 3 Ethylpiperidin 3 Yl Acetamide Chemistry

N-(3-Ethylpiperidin-3-yl)acetamide as a Building Block in Complex Organic Synthesis

The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic molecules. This compound, with its defined stereocenter and functional handles, serves as a valuable chiral building block in the synthesis of complex molecular architectures that are not intended for biological applications.

The strategic placement of the ethyl and acetamido groups on the piperidine ring makes this compound a useful starting material in multistep syntheses. The amide and the secondary amine of the piperidine ring can be selectively functionalized or modified, allowing for the construction of intricate three-dimensional structures. For instance, the acetamide (B32628) group can be hydrolyzed to the corresponding amine, which can then participate in a variety of coupling reactions to build larger molecular frameworks. The ethyl group provides steric bulk, which can influence the stereochemical outcome of subsequent reactions, making it a useful tool for asymmetric synthesis.

The development of new materials and catalysts often relies on the availability of unique molecular scaffolds. The piperidine core of this compound can be incorporated into larger polymeric structures or macrocycles. Such materials may exhibit interesting properties for applications in areas like polymer chemistry or as components of novel ligands for catalysis. The chirality inherent in this compound can be transferred to these larger systems, potentially leading to chiral catalysts or materials with chiroptical properties. While specific examples for this compound in these areas are not extensively documented in publicly available literature, the principles of using substituted piperidines as scaffolds are well-established. For example, piperidine-containing ligands have been used in various metal-catalyzed reactions.

Methodological Development Using this compound as a Model System

The study of well-defined molecules like this compound can provide valuable insights into chemical reactivity and reaction mechanisms. This knowledge contributes to the broader development of synthetic methodologies.

The synthesis of substituted piperidines is a significant area of research in organic chemistry. mdpi.com Methodologies developed for the synthesis of this compound and its analogs can be generalized to create a wider range of substituted piperidines with diverse functionalities. These methods often involve strategies for controlling the stereochemistry at the C3 position of the piperidine ring. The presence of the acetamide group also makes this compound a relevant model for the development of new amide bond formation reactions, which are fundamental transformations in organic synthesis.

| Synthetic Approach | Description | Reference |

| Reductive Amination | Formation of the piperidine ring through the cyclization of an amino aldehyde or amino ketone precursor, followed by reduction. | General methodology for piperidine synthesis. |

| N-Acylation | Introduction of the acetamide group via acylation of a 3-amino-3-ethylpiperidine precursor. | A common method for amide synthesis. |

| Catalytic Hydrogenation | Reduction of a corresponding substituted pyridine (B92270) precursor to form the piperidine ring. | A widely used method for piperidine synthesis. mdpi.com |

The conformational rigidity of the piperidine ring in this compound, combined with the presence of both amide and amine functionalities, makes it an excellent substrate for studying reaction mechanisms. For example, it can be used to investigate the factors that influence the regioselectivity and stereoselectivity of reactions involving the piperidine nitrogen or the amide group. Understanding these mechanistic details is crucial for the rational design of new synthetic methods and for controlling the outcomes of chemical transformations.

Potential Role in Supramolecular Chemistry or Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. Crystal engineering, a subfield of supramolecular chemistry, deals with the design and synthesis of crystalline solids with desired properties.

Studies on Self-Assembly and Non-Covalent Interactions

No published studies were found that investigate the self-assembly and non-covalent interactions of this compound.

Design of Crystalline Materials with Specific Architectures

No published research was identified concerning the use of this compound in the design of crystalline materials with specific architectures.

Q & A

Q. What are the recommended synthetic pathways for N-(3-Ethylpiperidin-3-yl)acetamide in academic settings?

Synthesis typically involves multi-step organic reactions. For example, a piperidine ring can be functionalized via nucleophilic substitution or reductive amination. Ethylation at the 3-position may employ ethyl halides or alkylating agents under basic conditions, followed by acetylation using acetic anhydride or acetyl chloride. Multi-step protocols similar to those used for chloroacetamide derivatives (e.g., 11-step synthesis with 2–5% yields) can be adapted, ensuring intermediates are purified via column chromatography or recrystallization .

Q. How can researchers validate the purity of this compound?

Analytical methods include:

- HPLC : Use a C18 column with mobile phases like acetonitrile/water (65:35 v/v). Monitor for related substances by comparing retention times to reference standards .

- NMR Spectroscopy : Confirm structural integrity via 1H/13C NMR, focusing on the ethylpiperidine proton environment (δ 1.2–1.5 ppm for ethyl CH2) and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry : ESI-MS can verify molecular weight (e.g., [M+H]+ at m/z 184.2 for C9H17N2O).

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.

- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and consult a physician. Refer to SDS guidelines for structurally similar acetamides (e.g., N-(3-Amino-4-methoxyphenyl)acetamide) .

Advanced Research Questions

Q. How can conformational dynamics of this compound be studied experimentally and computationally?

- Variable-Temperature NMR : Probe rotational barriers of the ethyl group and piperidine ring puckering by analyzing splitting patterns at low temperatures (e.g., −40°C to 25°C) .

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model torsional angles and free-energy landscapes. Compare with X-ray crystallography data (if available) for validation .

Q. What computational strategies predict the biological activity of this compound derivatives?

- QSAR Modeling : Train models using descriptors like logP, topological polar surface area, and hydrogen-bonding capacity. Validate against in vitro assays (e.g., enzyme inhibition) .

- Docking Studies : Dock derivatives into target proteins (e.g., GPCRs) using AutoDock Vina. Prioritize compounds with high binding scores and favorable ADMET profiles .

Q. How do structural modifications to the ethylpiperidine core affect pharmacological properties?

- Case Study : Replace the ethyl group with bulkier substituents (e.g., propyl, isopropyl) to assess steric effects on receptor binding.

- Bioisosterism : Substitute the acetamide group with sulfonamide or urea moieties to modulate solubility and metabolic stability. Monitor changes via in vitro permeability (Caco-2 assays) and cytochrome P450 inhibition studies .

Q. What techniques resolve contradictions in reported biological data for acetamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.